molecular formula C20H23N B8709480 N-(6,6-dimethyl-2-hepten-4-ynyl)-1-naphthalenemethanamine

N-(6,6-dimethyl-2-hepten-4-ynyl)-1-naphthalenemethanamine

Cat. No. B8709480
M. Wt: 277.4 g/mol
InChI Key: IZJZLXQHMWUCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,6-dimethyl-2-hepten-4-ynyl)-1-naphthalenemethanamine is a useful research compound. Its molecular formula is C20H23N and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6,6-dimethyl-2-hepten-4-ynyl)-1-naphthalenemethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6,6-dimethyl-2-hepten-4-ynyl)-1-naphthalenemethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(6,6-dimethyl-2-hepten-4-ynyl)-1-naphthalenemethanamine

Molecular Formula

C20H23N

Molecular Weight

277.4 g/mol

IUPAC Name

6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine

InChI

InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3

InChI Key

IZJZLXQHMWUCIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-naphthalenemethanamine (1.34 g, 8.51 mmol) and 6,6-dimethyl-2-hepten-4-ynal (1.16 g, 8.51 mmol) in 20 ml of dry ethyl ether was stirred over 4A sieves overnight. Sieve material was then removed by centrifugation, washed once with ethyl ether and the combined ether fractions concentrated to afford the crude condensed product. About 8.08 mmol of this material was stirred with sodium borohydride (343 mg, 9.06 mmol) in 20 ml of methanol at room temperature for 3.75 hours. The reaction mixture was partitioned between aqueous sodium bicarbonate and methylene chloride, the aqueous layer extracted twice with methylene chloride, and the combined organic solution washed with water and dried over magnesium sulfate. Removal of the solvent afforded N-(6,6-dimethyl-2-hepten-4-ynyl)-1-naphthalenemethanamine as a mixture of the E and Z isomers. Flash chromatography of this product on silica gel (5 cm column, eluting with 0.2% triethylamine in chloroform) afforded 0.74 g of the pure (E)-N-6,6-dimethyl-2-hepten-4-ynyl)-1-naphthalenemethanamine.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
material
Quantity
8.08 mmol
Type
reactant
Reaction Step Three
Quantity
343 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.